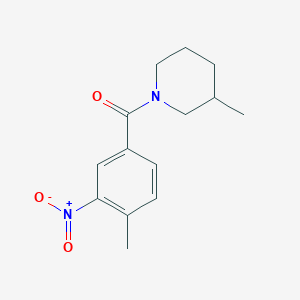![molecular formula C24H37N3O2 B4999262 1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine, also known as A-401, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. A-401 is a piperazine derivative that has been shown to exhibit promising pharmacological properties, including analgesic, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin, norepinephrine, and dopamine systems. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, this compound has been shown to reduce inflammation and oxidative stress in the body. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine in lab experiments include its potency, selectivity, and favorable safety profile. This compound has been shown to exhibit potent analgesic, anxiolytic, and antidepressant effects at relatively low doses, which may make it a useful tool for studying the underlying mechanisms of these conditions. This compound is also selective for certain neurotransmitter systems in the brain, which may allow for more targeted studies of these systems. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may require special handling and storage conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine. One area of interest is the potential therapeutic applications of this compound in various diseases and conditions, including neuropathic pain, anxiety, depression, and neurodegenerative disorders. Another area of interest is the underlying mechanisms of action of this compound, including its effects on neurotransmitter systems in the brain and its anti-inflammatory and anti-oxidant properties. Additionally, future research may focus on optimizing the synthesis of this compound and developing new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine involves the reaction of 1-(2-bromoethyl)-4-ethylpiperazine with 1-(2-allyloxybenzyl)-4-piperidone in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with 3-chloropropanoic acid to yield the final product, this compound. The synthesis of this compound has been reported in several studies, and the yield and purity of the compound have been optimized through various modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine has been studied extensively for its potential therapeutic applications in various diseases and conditions. In preclinical studies, this compound has been shown to exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may make it a potential therapeutic agent for diseases such as arthritis and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c1-3-19-29-23-8-6-5-7-22(23)20-26-13-11-21(12-14-26)9-10-24(28)27-17-15-25(4-2)16-18-27/h3,5-8,21H,1,4,9-20H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPMBIJTVCBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=CC=CC=C3OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4999189.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)
![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)

![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)

![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999291.png)